Saframycin precursor

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Saframycin precursor is a compound involved in the biosynthesis of saframycin, a potent antitumor antibiotic. Saframycin A, produced by Streptomyces lavendulae, belongs to the tetrahydroisoquinoline family of antibiotics and has shown significant antitumor activity . The compound is structurally complex, featuring a pentacyclic tetrahydroisoquinoline scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of saframycin precursor involves a series of enzymatic reactions. The nonribosomal peptide synthetase system, including enzymes such as SfmA, SfmB, and SfmC, plays a crucial role in assembling the unusual tetrapeptidyl skeleton . The process involves the reduction of various peptidyl thioesters followed by iterative Pictet-Spengler reactions .

Industrial Production Methods

Industrial production of this compound relies on a semi-synthetic process due to the limited supply from natural sources. This process involves more than 25 transformation steps, making it a complex and resource-intensive method . Biosynthetic engineering is being explored as an alternative strategy to improve efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Saframycin precursor undergoes several types of reactions, including:

Oxidation: Involves the conversion of specific functional groups to higher oxidation states.

Reduction: The reduction of thioester intermediates is a key step in the biosynthesis.

Substitution: Various substitution reactions occur during the assembly of the pentacyclic scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include:

NAD(P)H: Used in reduction reactions.

ATP and Mg2+: Essential for the loading of amino acid substrates.

Major Products

The major product formed from these reactions is the pentacyclic tetrahydroisoquinoline scaffold, which is a crucial component of saframycin A .

Scientific Research Applications

Saframycin precursor has several scientific research applications:

Mechanism of Action

The mechanism of action of saframycin precursor involves the formation of a pentacyclic tetrahydroisoquinoline scaffold through a series of enzymatic reactions. The nonribosomal peptide synthetase system catalyzes the iterative Pictet-Spengler reactions, leading to the assembly of the complex structure . The molecular targets and pathways involved include the reduction of peptidyl thioesters and the formation of iminium ions via a carbinolamine moiety .

Comparison with Similar Compounds

Similar Compounds

Safracins: Structurally similar to saframycin, produced by Pseudomonas fluorescens.

Ecteinascidins: Share a central core with saframycins but differ in the oxidation state of their terminal rings.

Renieramycins: Isoquinoline alkaloids with antibiotic and antitumor activities.

Uniqueness

Saframycin precursor is unique due to its complex biosynthetic pathway involving nonribosomal peptide synthetases and iterative Pictet-Spengler reactions . Its ability to form a pentacyclic tetrahydroisoquinoline scaffold distinguishes it from other similar compounds .

Properties

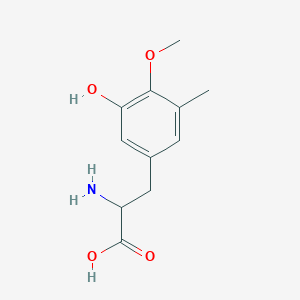

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-amino-3-(3-hydroxy-4-methoxy-5-methylphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO4/c1-6-3-7(4-8(12)11(14)15)5-9(13)10(6)16-2/h3,5,8,13H,4,12H2,1-2H3,(H,14,15) |

InChI Key |

WCPBEUSWIVLNSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC)O)CC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.